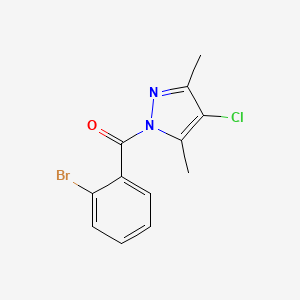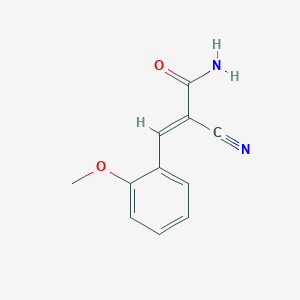![molecular formula C20H23NO2S B5550337 2,2,4,7-四甲基-1-[(4-甲苯基)磺酰基]-1,2-二氢喹啉](/img/structure/B5550337.png)
2,2,4,7-四甲基-1-[(4-甲苯基)磺酰基]-1,2-二氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their biological activities. The research focuses on their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
- A study by Grunewald et al. (2006) discussed the synthesis of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) (Grunewald et al., 2006).
Molecular Structure Analysis
- In the synthesis process, the molecular structure was analyzed to enhance lipophilicity and inhibitory potency, focusing on interactions within the active site of human PNMT (Grunewald et al., 2006).
Chemical Reactions and Properties
- A study by Zhu et al. (2016) established a cascade halosulfonylation of 1,7-enynes, a process involving sulfonyl radical-triggered reactions, which is pertinent to the synthesis of tetrahydroquinolinones (Zhu et al., 2016).
Physical Properties Analysis
- The research by Grunewald et al. (2006) included the analysis of physical properties like lipophilicity, which is crucial for the ability of these compounds to cross the blood-brain barrier (Grunewald et al., 2006).
Chemical Properties Analysis
- Grunewald et al. (2005) explored the chemical properties of similar compounds, particularly their inhibitory potency and selectivity, which are vital for their potential therapeutic uses (Grunewald et al., 2005).
科学研究应用
化学合成与有机化学应用
化学合成领域的研究重点突出了相关化合物的效用,尤其是在开发强效抑制剂和了解它们与生物靶标的相互作用方面。例如,Grunewald 等人(2005 年)合成了一系列化合物以评估其对苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制效力,表明此类结构在设计具有潜在治疗应用的选择性抑制剂中至关重要 G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005。同样,Grunewald 等人(2006 年)关于相关化合物与 PNMT 结合的工作提供了药物设计策略的见解,强调了结构修饰在增强抑制剂选择性和效力方面的作用 G. L. Grunewald, Mitchell R Seim, Rachel C Regier, Jennifer L. Martin, C. Gee, N. Drinkwater, K. R. Criscione, 2006。
生物学意义与药理学研究
相关化合物(特别是它们的药理学潜力)的生物学意义在以 PNMT 等特定酶为靶点的抑制剂合成中得到强调。这些研究不仅有助于我们了解酶抑制机制,还为开发新的治疗剂铺平了道路。例如,Blank 等人(1980 年)关于四氢异喹啉磺酰苯胺作为 PNMT 抑制剂的研究突出了此类化合物在操纵肾上腺素生物合成中的治疗潜力 B. Blank, A. Krog, G. Weiner, R. Pendleton, 1980。
化学分析方法学进展
化学分析方法学上的进步(如 Inoue 等人于 2008 年开发的一种用于分析四氢异喹啉的高灵敏色谱法所证明的那样)对于在生物基质中详细研究这些化合物至关重要。此类方法对于量化和了解这些化合物的生物学作用至关重要 H. Inoue, Daisuke Matsubara, Y. Tsuruta, 2008。
属性
IUPAC Name |
2,2,4,7-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-12-15(2)8-11-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEDXUCTNRSAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)C)C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)
![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)
